ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate
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Overview
Description
“Ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of this compound involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The original synthesis of bilastine, a similar compound, involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate, the para position of which is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and unmasking of the oxazoline moiety with sulfuric acid .
Scientific Research Applications
Synthesis and Derivatives
- A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through the reaction involving similar compounds, demonstrates the potential for creating novel chemical entities with varied applications. This process showcases the versatility of such compounds in synthesizing new derivatives (Goli-Garmroodi et al., 2015).
Antitumor Activities
- Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was used to synthesize derivatives with antitumor activities, highlighting its role in creating compounds with potential cancer-treating properties (Mohareb & Gamaan, 2018).
Structural Studies
- Investigations into the crystal structure of related compounds provide insights into the molecular geometry and interactions, which are crucial for understanding the properties and potential applications of these compounds (Li et al., 2015).
Biological Activity
- Synthesis of new 1,3,4-oxadiazole compounds derived from similar compounds and their antibacterial activity evaluation showcases the potential of these compounds in the development of new antibacterial agents (Al-badrany et al., 2019).
Chemotype Development
- The evolution of chemotypes, like CRTh2 receptor antagonists, using similar benzimidazole derivatives exemplifies the role of such compounds in medicinal chemistry and drug discovery (Pothier et al., 2012).
Corrosion Inhibition
- The role of benzimidazole derivatives in corrosion inhibition provides an application in materials science, particularly in protecting metals like mild steel in corrosive environments (Ammal et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The compound ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate, also known as ethyl 2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetate;oxalic acid, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The specific interaction of this compound with its targets would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
ethyl 2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.C2H2O4/c1-2-22-17(21)12-19-9-7-14(8-10-19)11-20-13-18-15-5-3-4-6-16(15)20;3-1(4)2(5)6/h3-6,13-14H,2,7-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQAIEBVYLGERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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